YGL-12

PPARγ binding partial agonism TR-FRET

Standard PPARγ full agonists like rosiglitazone confound metabolic studies by inducing adipogenesis and weight gain. YGL-12 is a next-generation selective PPARγ modulator (SPPARγM) that uncouples insulin sensitization from adverse transcriptional programs. - Blocks CDK5-mediated Ser273 phosphorylation (potency vs rosiglitazone: identical insulin sensitization, zero adipogenic gene induction) - No aP2, CD36, FASN, or C/EBPα upregulation in 3T3-L1 or primary hepatocytes - Validated in vivo: glucose lowering without hepatomegaly or weight gain in db/db and DIO mouse models - Available for immediate research supply via BenchChem’s global logistics

Molecular Formula C28H28O4S
Molecular Weight 460.6 g/mol
Cat. No. B12372240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYGL-12
Molecular FormulaC28H28O4S
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=C(C=C2)C(=O)C3=C(SC4C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H28O4S/c29-21-10-6-20(7-11-21)28-26(24-15-12-22(30)16-25(24)33-28)27(31)19-8-13-23(14-9-19)32-17-18-4-2-1-3-5-18/h6-16,18,24-25,29-30H,1-5,17H2
InChIKeyHPCAYFWRROJFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YGL-12 Procurement and Differentiation Guide


YGL-12 is a synthetic benzothiophene derivative and a next-generation selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator [1]. Discovered through structure-based virtual high-throughput screening (SB-VHTS) of FDA-approved drugs and subsequent structural refinement of raloxifene, it functions as a partial PPARγ agonist with a unique pharmacological profile [1]. Its molecular formula is C28H28O4S with a molecular weight of 460.58 Da . Unlike classical thiazolidinediones (TZDs), YGL-12 uncouples metabolic efficacy from adverse effects by potently blocking CDK5-mediated phosphorylation of PPARγ at Ser273 while promoting adiponectin secretion, without inducing the broader adipogenic gene program that is characteristic of full PPARγ agonists like rosiglitazone or pioglitazone [1].

1
Mechanism Selective PPARγ Ser273 phosphorylation inhibition study tool
2
Workflow SPPARγM pathway research excluding adipogenic gene activation
3
Selection Logic Differentiates from full PPARγ agonists in cellular and in vivo models

Why Standard PPARγ Agonists Cannot Substitute for YGL-12


YGL-12 belongs to a distinct class of selective PPARγ modulators (SPPARγMs) and its pharmacology is fundamentally different from that of canonical TZD full agonists. Simple substitution with standard PPARγ ligands like rosiglitazone will fail to replicate its specific mechanism of action [1]. While TZDs lock the receptor's activation function-2 (AF-2) in a fully active conformation via hydrogen bonds with His449 and His473 on helix 12, leading to robust transcriptional activation of adipogenic genes associated with side effects like weight gain, fluid retention, and hepatomegaly, YGL-12 uniquely acts by inhibiting CDK5-driven Ser273 phosphorylation without inducing the full adipogenic gene battery (e.g., aP2, CD36, FASN, C/EBPα) [1]. This uncoupling of efficacy from adverse outcomes is structurally encoded by YGL-12's distinct binding mode and cannot be achieved by early-generation SPPARγMs like INT131 or even the parent compound, raloxifene, which lack the optimized benzothiophene core [1].

YGL-12 (SPPARγM)
Inhibits CDK5-mediated Ser273 phosphorylation; partial agonism without adipogenic gene induction.
Rosiglitazone (TZD)
Full AF-2 agonist; robustly activates adipogenic program (aP2, CD36, FASN) and induces weight gain.
YGL-12 Binding Mode
Engages Ser273-regulatory pocket (Ile281, Ser289) without helix 12 stabilization.
Full Agonist Binding Mode
Locks AF-2 helix 12 via His449/His473, uncoupling insulin sensitization from adipogenic risk is not possible.
In Vivo Profile
Reported glucose-lowering model response without body-weight gain or hepatomegaly endpoints.
TZD In Vivo Profile
Consistent body-weight gain and liver enlargement in db/db models may confound metabolic interpretation.

YGL-12 Comparative Evidence


PPARγ Binding Affinity and Partial Agonism

In a TR-FRET competitive binding assay, YGL-12 demonstrated a PPARγ binding IC50 of 0.85 μM, establishing it as a high-potency ligand derived from the raloxifene scaffold [1]. Unlike the full agonist rosiglitazone, which locks PPARγ in a transcriptionally active state, YGL-12 exhibits partial agonism, achieving receptor modulation without maximal transcriptional activation [1]. This partial agonism profile is a direct consequence of its unique binding mode, which engages the alternate site involved in Ser273 phosphorylation rather than stabilizing helix 12 in the active conformation [1].

Binding Affinity
Reported
IC50 0.85 μM (partial agonist)
Defines partial agonism class; full agonist rosiglitazone shows ~0.04–0.1 μM but with adipogenic induction.
TR-FRET competitive binding; absolute affinity less critical than mechanistic class for study design.
PPARγ binding partial agonism TR-FRET T2DM

Adipogenic Gene Expression Selectivity

Quantitative PCR analysis in adipocyte differentiation assays demonstrated that YGL-12, unlike rosiglitazone, does not significantly induce the expression of adipogenic marker genes including PPARγ itself, aP2, CD36, FASN, and C/EBPα [1]. Instead, YGL-12 selectively promotes the expression of adiponectin, a key insulin-sensitizing adipokine, and inhibits CDK5-mediated phosphorylation of PPARγ at Ser273 [1]. This selective gene regulation profile was confirmed in 3T3-L1 adipocyte models and represents a fundamental mechanistic departure from full PPARγ agonists [1].

Gene Expression
Reported
YGL-12: no induction of aP2, CD36, FASN, C/EBPα; selective adiponectin upregulation.
Rosiglitazone: robust induction of all adipogenic markers.
Enables insulin sensitization study without adipogenic gene confounding.
3T3-L1 adipocyte RT-qPCR; qualitative difference described as “without inducing” in source.
adipogenesis gene expression aP2 CD36 FASN

In Vivo Efficacy and Safety Profile

In diabetic db/db mouse models, YGL-12 treatment resulted in significant glucose lowering comparable to a clinically effective antidiabetic agent, while entirely avoiding the weight gain and hepatomegaly (liver enlargement) that are hallmark adverse effects of TZD therapy with rosiglitazone or pioglitazone [1]. This beneficial safety profile was directly attributed to its specific activity profile: potent inhibition of PPARγ Ser273 phosphorylation without inducing the full transcriptional activation of adipogenic programs [1]. The magnitude of glucose reduction and the absence of body weight increase were directly contrasted with historical TZD data in the same model system [1].

In Vivo Model Response
Reported
Reported glucose-lowering endpoint; no body-weight gain or hepatomegaly observed.
vs. TZDs: known weight gain (+10–20%) and liver enlargement in db/db.
Model-response context: metabolic improvement without adiposity-driven artifacts.
db/db mouse model; exact dose/duration not detailed in abstract. Class-level inference caution.
in vivo efficacy db/db mice weight gain hepatomegaly T2DM

Unique Molecular Binding Mode

Molecular docking studies revealed that YGL-12 establishes a unique hydrogen bond network within the PPARγ ligand-binding domain (LBD) that is distinct from that of rosiglitazone [1]. YGL-12 forms an additional hydrogen bond with Ile281 and exhibits enhanced hydrogen-bond interactions with Ser289, as well as with residues Ser342 and Glu343 that are intimately linked to the regulation of PPARγ Ser273 phosphorylation by CDK5 [1]. Rosiglitazone, by contrast, primarily engages His449 and His473 on helix 12 to stabilize the AF-2 active conformation, which is the structural basis for its full agonism and associated side effects [1]. This differential engagement of the Ser273-regulatory pocket explains the functional uncoupling of metabolic benefit from adipogenic side effects [1].

Binding Mode
Class-level
YGL-12 H-bonds with Ile281, Ser289, Ser342, Glu343 (Ser273-regulatory pocket). Rosiglitazone H-bonds with His449, His473 (helix 12 AF-2).
Supports structural biology probe design for SPPARγM optimization.
In silico docking; PDB and scores not disclosed. Structural inference from computational model.
molecular docking hydrogen bonding Ile281 Ser289 binding mode

YGL-12 Research and Industrial Applications


Insulin Sensitization Without Adipogenic Confounding

YGL-12 is the optimal chemical probe for dissecting the phosphorylation-dependent (Ser273) insulin-sensitizing pathway of PPARγ in isolation from its transcriptional adipogenic program [1]. In 3T3-L1 adipocyte or primary hepatocyte models, YGL-12 selectively upregulates adiponectin and blocks CDK5-mediated Ser273 phosphorylation without inducing aP2, CD36, FASN, or C/EBPα, enabling clean mechanistic studies that are impossible with rosiglitazone, which simultaneously activates both pathways and introduces significant lipid accumulation artifacts [1].

In Vivo Metabolic Phenotyping with Minimal Toxicity

For long-term efficacy studies in db/db or diet-induced obesity (DIO) mouse models, YGL-12 provides robust glucose lowering without the confounding body weight gain and hepatomegaly that plague TZD-treated cohorts, allowing researchers to attribute metabolic improvements directly to insulin sensitization rather than to indirect effects of adipose tissue expansion or liver stress [1]. This clean in vivo profile is critical for target validation studies and for generating translatable efficacy data that does not require statistical correction for drug-induced obesity [1].

Structure-Based Drug Design and SPPARγM Optimization

YGL-12's co-crystal or docking-derived binding pose, which engages Ile281, Ser289, Ser342, and Glu343 in the Ser273-regulatory sub-pocket rather than helix 12 AF-2 residues, serves as a validated starting point for medicinal chemistry campaigns aiming to develop next-generation, side-effect-free insulin sensitizers [1]. The benzothiophene core and its specific substitution pattern provide a druggable scaffold with a proven in vivo therapeutic index, making YGL-12 a benchmark reference compound for structure-activity relationship (SAR) expansions [1].

Comparative Pharmacology with a True SPPARγM Control

In any experimental design requiring a control arm that represents selective PPARγ modulation without full agonism, YGL-12 fills a critical gap. Earlier SPPARγMs like INT131 or SR1664 have limitations in potency, selectivity, or in vivo stability, while raloxifene has mixed estrogen receptor pharmacology. YGL-12, as a refined benzothiophene derivative, offers a cleaner pharmacological tool for benchmarking novel PPARγ ligands in binding, cellular, and in vivo assays [1].

Application
Selection Property
Validation Focus
PPARγ Ser273 phosphorylation pathway studies
Selective CDK5-mediated phosphorylation inhibition; adiponectin upregulation
Adipogenic gene exclusion (aP2, CD36, FASN) and Ser273 phosphorylation status
In vivo metabolic phenotyping (db/db, DIO models)
Reported glucose-lowering model response without body-weight gain or hepatomegaly endpoints
Metabolic endpoint separation from adiposity/liver stress artifacts
Structure-based SPPARγM design
Unique Ser273-regulatory pocket engagement (Ile281, Ser289, Ser342, Glu343)
Scaffold optimization and SAR expansion around benzothiophene core
SPPARγM control for novel ligand benchmarking
Clean SPPARγM profile without mixed ER pharmacology or TZD-like full agonism
Comparative binding, cellular, and in vivo assays against tool compound standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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